molecular formula C21H20O6 B2861483 (Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate CAS No. 858769-38-7

(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate

Cat. No. B2861483
M. Wt: 368.385
InChI Key: QNAMAEBUPIUPGY-OCKHKDLRSA-N
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Description

(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate, also known as DBIB, is a chemical compound that has been extensively studied for its potential applications in various fields of science. DBIB is a derivative of benzofuran and isobutyric acid, with a molecular formula of C24H24O6. In

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds structurally related to (Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate have been explored in various studies. For instance, the efficient synthesis of (E)-N′-(3,4-dimethoxybenzylidene)furan-2-carbohydrazide demonstrated the importance of molecular structural features, characterized by FTIR, 1H NMR, 13C NMR, MS, and single-crystal X-ray diffraction. Computational studies were also conducted to explain stability and geometry, highlighting the significance of intermolecular hydrogen bonds and vibrational bands shifts due to these bonds (Mkadmh et al., 2020).

Biological Activity

The biological activities of compounds with similar structural motifs have been investigated, revealing potential antimicrobial and cytotoxic properties. For example, a study on the synthesis and biological evaluation of (E, E)-3, 6-Bis(2,5-Dimethoxybenzylidene-2,5-Dioxopiperazine highlighted the importance of molecular configuration for expressing biological activity, with the (E, E) isomer showing both antimicrobial and potent cytotoxic activity (Ong et al., 1988).

Chemical Reactions and Mechanisms

Research has also focused on the chemical reactions and mechanisms involving similar compounds. The reaction of dimethoxycarbene-DMAD zwitterion with 1,2-diones and anhydrides provided a novel synthesis route for highly substituted dihydrofurans and spirodihydrofurans, showcasing the efficiency and yield of these chemical transformations (Nair et al., 2006).

Future Directions

The same sources, the International Union of Crystallography1 and PubMed2, might also contain information about future directions for research on this compound.


properties

IUPAC Name

[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-12(2)21(23)26-15-7-8-16-18(11-15)27-19(20(16)22)9-13-5-6-14(24-3)10-17(13)25-4/h5-12H,1-4H3/b19-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAMAEBUPIUPGY-OCKHKDLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate

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